N-[4-(butan-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[4-(butan-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a methoxyphenyl group, and a butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves the use of a methoxyphenyl halide and a suitable base to facilitate nucleophilic substitution.
Attachment of the Butylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, using butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine, along with catalysts such as iron(III) chloride, are often used.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(butan-2-yl)phenyl]-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-[4-(butan-2-yl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- N-[4-(butan-2-yl)phenyl]-1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-[4-(butan-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications.
Properties
Molecular Formula |
C22H26N2O3 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H26N2O3/c1-4-15(2)16-5-7-18(8-6-16)23-22(26)17-13-21(25)24(14-17)19-9-11-20(27-3)12-10-19/h5-12,15,17H,4,13-14H2,1-3H3,(H,23,26) |
InChI Key |
XXTAQWMPUMUXHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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